molecular formula C15H15N3O3S B2501491 4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide CAS No. 898656-84-3

4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide

Cat. No.: B2501491
CAS No.: 898656-84-3
M. Wt: 317.36
InChI Key: SYBKZZYVNCLHCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide is a benzamide derivative featuring a cyclopropylsulfamoyl (SO₂NH-cyclopropyl) group at the 4-position of the benzene ring and a pyridin-3-yl substituent attached via the amide nitrogen.

Key structural attributes:

  • Benzamide core: Provides a planar aromatic system for π-π interactions.
  • Pyridin-3-yl group: Contributes basicity and hydrogen-bond acceptor properties through the pyridine nitrogen.

Properties

IUPAC Name

4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c19-15(17-13-2-1-9-16-10-13)11-3-7-14(8-4-11)22(20,21)18-12-5-6-12/h1-4,7-10,12,18H,5-6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBKZZYVNCLHCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Cyclopropylsulfamoyl Group: The cyclopropylsulfamoyl group is introduced through a sulfonamide formation reaction. This involves reacting cyclopropylamine with a sulfonyl chloride derivative.

    Attachment of the Pyridin-3-yl Group: The final step involves the coupling of the pyridin-3-yl group to the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines or other reduced forms.

    Substitution: The aromatic ring and the pyridinyl group can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl₂, Br₂) and nucleophilic substitution reactions may use nucleophiles like amines or alkoxides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic and pyridinyl derivatives.

Scientific Research Applications

4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the aromatic and pyridinyl groups can engage in π-π interactions and hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide with structurally related compounds from the provided evidence:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C)
This compound Benzamide Cyclopropylsulfamoyl, Pyridin-3-yl 291.1 (calculated) Not reported
Example 57 () Benzenesulfonamide Cyclopropylsulfonamide, Pyrazolo-pyrimidine ~617 (reported: 616.9) 211–214
N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide () Benzamide Hydroxyphenyl, Methylpiperazinyl, Phenoxy Not reported Not reported

Key Observations :

  • The target compound has a simpler structure compared to Example 57 (), which incorporates a pyrazolo-pyrimidine-chromenone system. This results in a significantly lower molecular weight (~291 vs. ~617), likely improving solubility and bioavailability .
  • Unlike the benzamide in , which features a phenoxy group and methylpiperazinyl substituent, the target compound’s pyridin-3-yl group may enhance interactions with polar binding pockets in biological targets.

Comparison with :

  • Example 57 () uses a Suzuki coupling with a palladium catalyst ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), sodium carbonate, and a boronic acid derivative. Similar conditions may apply to the target compound if a pyridinylboronic acid is employed .
  • The compound in involves multi-step reactions with diverse reagents, suggesting that the target compound’s synthesis may be more straightforward due to fewer steric challenges.

Biological Activity

4-(Cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This compound belongs to a class of sulfonamide derivatives, which have been widely studied for their therapeutic properties, including antimicrobial and anticancer effects.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 898656-84-3
  • Molecular Formula : C13H14N2O2S
  • Molecular Weight : 250.33 g/mol

The structure features a cyclopropyl group attached to a sulfamoyl moiety, which is linked to a pyridinylbenzamide framework. This unique configuration contributes to its biological activity.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The mechanism typically involves inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

  • Inhibition of Cell Proliferation : The compound may inhibit key growth factors involved in tumor growth.
  • Induction of Apoptosis : It can activate caspases, leading to programmed cell death in cancerous cells.
  • Cell Cycle Arrest : The compound has shown potential in arresting the cell cycle at the G2/M phase.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Reference
HeLa15
MCF-720
A54925

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results demonstrated that this compound exhibited substantial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Study 2: Anticancer Properties

In another study reported in Cancer Research, researchers explored the anticancer effects of the compound on multiple cancer cell lines. The study concluded that treatment with this compound significantly reduced cell viability and induced apoptosis, highlighting its potential as an anticancer agent.

Study 3: Mechanistic Insights

Research published in Molecular Pharmacology provided insights into the mechanistic pathways through which the compound exerts its effects. The findings indicated that it modulates MAPK signaling pathways, which are critical for regulating cell growth and survival.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide?

Answer: The synthesis requires careful control of reaction parameters such as temperature, solvent, and time. For sulfonamide derivatives like this compound, cyclopropylamine is typically reacted with a sulfonyl chloride precursor under anhydrous conditions (e.g., dichloromethane or THF) at 0–25°C. Coupling with pyridin-3-amine is achieved via carbodiimide-mediated amidation (e.g., EDC/HOBt) in polar aprotic solvents like DMF . Yield optimization often involves iterative adjustments, such as using excess reagents or inert atmospheres to suppress side reactions .

Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?

Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm structural integrity (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, pyridyl aromatic signals at δ 7–9 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% by reverse-phase C18 columns with UV detection at 254 nm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₆N₃O₂S: 310.0954) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for sulfonamide derivatives like this compound?

Answer: Contradictions often arise from assay variability or structural nuances. Strategies include:

  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm activity trends .
  • Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing cyclopropyl with cyclohexyl) to isolate functional group contributions .
  • Longitudinal Mechanistic Studies : Use time-resolved assays (e.g., kinase inhibition kinetics) to differentiate transient vs. sustained effects .

Q. What methodological approaches are used to elucidate the compound’s structure-activity relationships (SAR)?

Answer:

  • Functional Group Substitution : Replace the pyridin-3-yl group with other heterocycles (e.g., pyrimidine) to assess binding affinity changes .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like carbonic anhydrase or kinases .
  • Metabolic Stability Assays : Incubate with liver microsomes to evaluate the impact of the cyclopropylsulfamoyl group on half-life .

Q. How can researchers address stability challenges during in vitro/in vivo studies?

Answer:

  • pH-Dependent Stability Tests : Perform accelerated degradation studies in buffers (pH 1–9) to identify labile bonds (e.g., sulfonamide hydrolysis) .
  • Light/Temperature Sensitivity : Store lyophilized samples at -80°C in amber vials to prevent photodegradation .
  • Plasma Protein Binding Assays : Use equilibrium dialysis to quantify unbound fractions, which correlate with bioavailability .

Q. What strategies are recommended for designing biological assays targeting this compound’s potential therapeutic applications?

Answer:

  • Target Selection : Prioritize sulfonamide-sensitive targets (e.g., carbonic anhydrase IX, EGFR kinases) based on structural analogs .
  • Cell-Based Assays : Use HEK293 or A549 lines transfected with luciferase reporters to quantify pathway modulation (e.g., NF-κB inhibition) .
  • Counter-Screening : Test against off-target receptors (e.g., GPCR panels) to minimize false positives .

Methodological Considerations

Q. How should researchers validate contradictory solubility or pharmacokinetic data?

Answer:

  • Solubility Profiling : Use shake-flask methods with varied solvents (e.g., PBS, DMSO) and quantify via UV-Vis .
  • Permeability Assays : Perform Caco-2 monolayer studies to differentiate passive diffusion vs. active transport .
  • In Vivo PK Studies : Compare oral vs. intravenous administration in rodent models to calculate bioavailability .

Q. What are best practices for synthesizing and testing analogs with improved metabolic stability?

Answer:

  • Isotope-Labeled Synthesis : Incorporate deuterium at metabolically vulnerable sites (e.g., cyclopropyl methyl groups) .
  • CYP450 Inhibition Screening : Use human liver microsomes to identify metabolites and modify substituents to block oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.